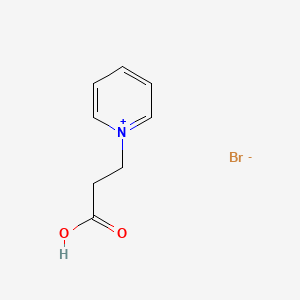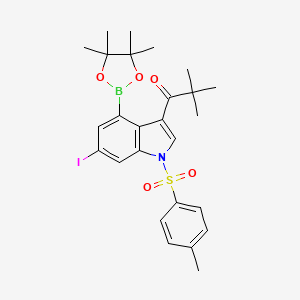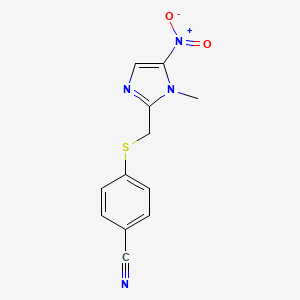
1-(2-Carboxyethyl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Carboxyethyl)pyridin-1-ium bromide is an organic compound with the molecular formula C8H10BrNO2. It is a pyridinium salt, which means it contains a positively charged pyridine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyethyl)pyridin-1-ium bromide typically involves the reaction of pyridine with bromoacetic acid. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include:
Temperature: Room temperature
Solvent: Water
Reaction Time: Several hours
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Pyridine and bromoacetic acid
Catalyst: None required
Purification: Crystallization and filtration
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Carboxyethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Sodium hydroxide or hydrochloric acid
Major Products Formed
Oxidation: Pyridine N-oxide derivatives
Reduction: Pyridine derivatives
Substitution: Corresponding substituted pyridinium salts
Wissenschaftliche Forschungsanwendungen
1-(2-Carboxyethyl)pyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-Carboxyethyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ring can interact with negatively charged sites on enzymes, leading to inhibition or activation of enzymatic activity. The compound can also participate in redox reactions, affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Ethoxy-2-oxoethyl)pyridinium bromide
- 1-(2-Hydroxyethyl)pyridinium bromide
- 1-(2-Aminoethyl)pyridinium bromide
Uniqueness
1-(2-Carboxyethyl)pyridin-1-ium bromide is unique due to its carboxyethyl group, which imparts specific chemical properties and reactivity. This group allows the compound to participate in a wider range of chemical reactions compared to its analogs. Additionally, the presence of the carboxyethyl group enhances its solubility in water, making it more versatile for various applications.
Eigenschaften
Molekularformel |
C8H10BrNO2 |
|---|---|
Molekulargewicht |
232.07 g/mol |
IUPAC-Name |
3-pyridin-1-ium-1-ylpropanoic acid;bromide |
InChI |
InChI=1S/C8H9NO2.BrH/c10-8(11)4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7H2;1H |
InChI-Schlüssel |
AMKALGCECNMECD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C=C1)CCC(=O)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9H-Purine-9-propanamide, 6-amino-N-[2-(1H-indol-3-yl)ethyl]-](/img/structure/B12932860.png)

![N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12932867.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide](/img/structure/B12932874.png)

![tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12932892.png)
![{[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12932900.png)



![6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine](/img/structure/B12932917.png)


